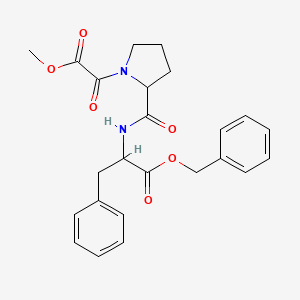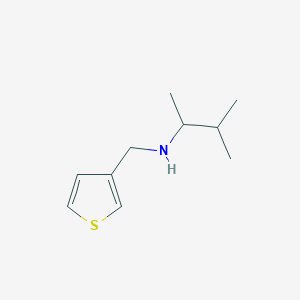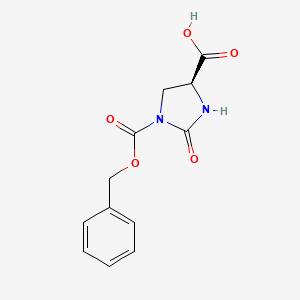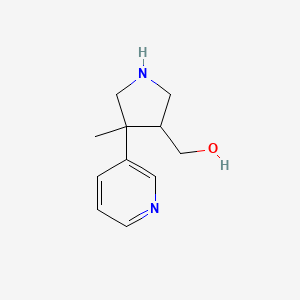
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the family of heterocyclic compounds. It possesses a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is significantly involved in various biological processes. This compound has been widely researched for its applications and potential implications in scientific experiments and industries due to its unique properties and characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or acetone, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in organic synthesis and materials science.
Scientific Research Applications
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex molecules, showcasing its versatility in forming various structures.
Materials Science:
Pharmaceutical Research: It has been investigated for its therapeutic potentials, such as anticancer and anti-inflammatory properties.
Environmental Science: Studies have explored its use in environmental applications, such as the development of safer agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s 1,1-dioxido-2,3-dihydrothiophene skeleton plays a crucial role in its biological activity. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties through different mechanisms. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound interacts with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound shares a similar structure and has been studied for its applications in scientific research.
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide:
Uniqueness
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide is unique due to its specific 1,1-dioxido-2,3-dihydrothiophene skeleton, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C6H9NO3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H9NO3S/c7-6(8)3-5-1-2-11(9,10)4-5/h1-2,5H,3-4H2,(H2,7,8) |
InChI Key |
SCRPIDLBXHWQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)


![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)



![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)




